molecular formula C8H8N2O B178138 Imidazo[1,2-a]pyridin-8-ylmethanol CAS No. 111477-17-9

Imidazo[1,2-a]pyridin-8-ylmethanol

Número de catálogo: B178138
Número CAS: 111477-17-9
Peso molecular: 148.16 g/mol
Clave InChI: GXRHUJOMCLYOGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a hydroxymethyl group attached at the 8th position.

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-8-ylmethanol is a derivative of imidazo[1,2-a]pyridine, which has been identified as a covalent anticancer agent . The primary target of this compound is KRAS G12C , a mutation found in various types of cancer . KRAS G12C inhibitors are a promising class of anticancer drugs, and this compound derivatives have shown potential in this area .

Mode of Action

The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby disrupting the growth and proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .

Biochemical Pathways

The inhibition of kras g12c disrupts several downstream signaling pathways involved in cell growth and proliferation

Pharmacokinetics

The compound’s potent anticancer activity suggests that it may have favorable bioavailability .

Result of Action

The inhibition of KRAS G12C by this compound results in the suppression of cancer cell growth and proliferation . In vitro anticancer assays have shown that this compound derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with methanol stabilizes all species by means of hydrogen-bonding . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core. This can be further functionalized to introduce the hydroxymethyl group at the 8th position. Key reaction conditions often include the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Multicomponent reactions and tandem reactions are often employed to streamline the synthesis process and reduce the number of steps required .

Análisis De Reacciones Químicas

Types of Reactions

Imidazo[1,2-a]pyridin-8-ylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield imidazo[1,2-a]pyridine-8-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Aplicaciones Científicas De Investigación

Imidazo[1,2-a]pyridin-8-ylmethanol has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

Imidazo[1,2-a]pyridin-8-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific heteroatoms and functional groups present. For example:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .

Actividad Biológica

Imidazo[1,2-a]pyridin-8-ylmethanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

This compound is a heterocyclic compound characterized by its imidazo and pyridine rings. Its structural formula can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits a range of physicochemical properties that contribute to its biological activity, including solubility, lipophilicity, and ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as the AKT/mTOR signaling pathway. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
  • Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase, promoting apoptosis through intrinsic pathways. This effect is mediated by the upregulation of p53 and p21 proteins while downregulating anti-apoptotic factors like BCL2 .

Biological Activities

This compound exhibits a variety of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including melanoma and cervical cancer. The half-maximal inhibitory concentration (IC50) values range from 9.7 µM to 44.6 µM depending on the specific derivative and cancer type .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects by binding to amyloid plaques associated with Alzheimer's disease, suggesting a role in neurodegenerative disease management .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A375 melanoma cells. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 0.14 µM against A375 cells.
  • Mechanism : It induced apoptosis through p53-mediated pathways, confirming its potential as an anticancer agent .

Case Study 2: Neurodegenerative Disease

In another study focusing on neurodegenerative diseases, derivatives were evaluated for their binding affinity to amyloid plaques:

  • Binding Affinity : Some derivatives showed binding affinities as low as 11 nM for amyloid aggregates.
  • Implication : These findings suggest potential applications in imaging and treating Alzheimer's disease .

Summary of Biological Activities

Activity TypeSpecific EffectsIC50 Values
AnticancerInhibition of melanoma and cervical cancer0.14 - 44.6 µM
NeuroprotectiveBinding to amyloid plaques11 - >1000 nM
Apoptosis InductionActivation of p53 pathwayN/A

Propiedades

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHUJOMCLYOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452452
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111477-17-9
Record name Imidazo[1,2-a]pyridin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution of methyl imidazo[1,2-a]pyridine-8-carboxylate (5.55 g, 31.53 mmol, 1 eq) in THF (100 mL) was added LAH in ether (1 M solution in ether, 4 equiv.) and then stirred at rt for 6 h. The reaction mixture was cooled to 0° C. and quenched with water/15% NaOH/water. Reaction mixture was diluted with ethyl acetate and stirred at room temperature for 15 min and then filtered. The solid was washed with ethanol and the organic layers were combined, dried and evaporated to give the alcohol, which was purified by column chromatography to yield the desired product in 40% yield.
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of 2.92 g (23 mmole) of 3-hydroxymethyl-2-pyridinamine, 6.15 g (35 mmole) of chloroacetaldehyde, and 2.0 g (35 mmole) of sodium bicarbonate in 100 ml of ethanol was heated at reflux for 1.5 hours. The mixture was filtered and the filtrate was concentrated in vacuo to a solid. Recrystallization from diethyl ether yielded 4.4 g of 8-hydroxymethylimidazo[1,2-a]pyridine, as confirmed by the nmr and infrared spectra. A mixture of 683 mg (3.8 mmole) of 2-mercapto-5-methoxybenzimidazole and 700 mg (3.8 mmole) of 8-hydroxymethylimidazo[1,2-a]pyridine was dissolved in 3 ml of 30% hydrogen bromide in acetic acid and heated on a steam bath. After being cooled to room temperature, the mixture was partitioned between 5% aqueous sodium hydroxide and dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil. Structure assignment was supported by the nmr and infrared spectra.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

From 2a (yield: 82%); mp 177-479° C.; IR (KBr) 1505, 1300, 1140, 1015, 780, 735 cm−1; 1H NMR (400 MHz, CDCl3) δ 4.99 (s, 2H), 5.65 (s, 1H), 6.78 (t, 1H, J=6.5 Hz), 7.17 (d, 1H, J=6.5 Hz), 7.27 (s, 1H), 7.59 (s, 1H), 8.08 (d, 1H, J=6.5 Hz); 13C NMR (100 MHz, CDCl3) δ 58.5, 112.5, 112.7, 121.6, 125.0, 130.0, 132.7, 144.4.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.